O-(3-Chloroallyl)hydroxylamine

Organic Synthesis Reaction Kinetics Alkoxyamine Chemistry

O-(3-Chloroallyl)hydroxylamine (CAS 87851-77-2), also known as (E)-O-(3-chloro-2-propenyl)hydroxylamine or trans-3-chloro-2-propenyl hydroxylamine, is an amine-based organic compound with the molecular formula C₃H₆ClNO and a molecular weight of 107.54 g/mol. It belongs to the class of O-substituted hydroxylamines, characterized by a hydroxylamine functional group (-ONH₂) attached to a chloroallyl moiety.

Molecular Formula C3H6ClNO
Molecular Weight 107.54 g/mol
CAS No. 87851-77-2
Cat. No. B154111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-(3-Chloroallyl)hydroxylamine
CAS87851-77-2
SynonymsO-[(2E)-3-Chloro-2-propen-1-yl]-hydroxylamine;  (E)-O-(3-Chloro-2-propenyl)-hydroxylamine;  (E)-O-(3-Chloro-2-propenyl)hydroxylamine
Molecular FormulaC3H6ClNO
Molecular Weight107.54 g/mol
Structural Identifiers
SMILESC(C=CCl)ON
InChIInChI=1S/C3H6ClNO/c4-2-1-3-6-5/h1-2H,3,5H2/b2-1+
InChIKeyXGNHRRHYGMFKAQ-OWOJBTEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





O-(3-Chloroallyl)hydroxylamine (CAS 87851-77-2): Procurement-Relevant Chemical Profile and Key Differentiators


O-(3-Chloroallyl)hydroxylamine (CAS 87851-77-2), also known as (E)-O-(3-chloro-2-propenyl)hydroxylamine or trans-3-chloro-2-propenyl hydroxylamine, is an amine-based organic compound with the molecular formula C₃H₆ClNO and a molecular weight of 107.54 g/mol. It belongs to the class of O-substituted hydroxylamines, characterized by a hydroxylamine functional group (-ONH₂) attached to a chloroallyl moiety. The compound is typically supplied as a colorless to pale-yellow liquid or semi-solid with a purity of ≥95%, and it serves as a versatile synthetic intermediate in the preparation of herbicides, pharmaceuticals, and other fine chemicals. Its unique structural feature—the 3-chloroallyl substituent—imparts distinct reactivity compared to non-halogenated or differently substituted hydroxylamine analogs, making it a critical building block in specific synthetic routes.

Synthetic utility
Essential intermediate for cyclohexenone oxime ether herbicides (e.g. clethodim)
Reactive handle
3-Chloroallyl group enables nucleophilic substitution and cycloaddition reactions
Supply form
Liquid/semi-solid; ≥95% purity; suitable for multi-step synthesis workflows

Why O-(3-Chloroallyl)hydroxylamine Cannot Be Replaced by Generic O-Substituted Hydroxylamines


Generic substitution among O-substituted hydroxylamines is not feasible due to the profound influence of the substituent on reactivity, biological activity, and synthetic utility. The 3-chloroallyl group in O-(3-chloroallyl)hydroxylamine introduces a reactive chloroalkene moiety capable of participating in nucleophilic substitutions and cycloaddition reactions that are inaccessible to non-halogenated analogs like O-allylhydroxylamine (CAS 38945-21-0). Furthermore, the positioning of the chlorine atom at the 3-position (allylic) versus the 2-position (vinylic) in O-(2-chloroallyl)hydroxylamine (CAS 80402-29-5) leads to divergent electronic and steric effects, altering both reaction kinetics and product distribution. These structural distinctions directly translate into unique applications, such as its role as a key intermediate in the synthesis of the herbicide clethodim, a pathway that cannot be replicated by other hydroxylamine derivatives. Therefore, procurement decisions must be guided by specific structural requirements rather than broad class membership.

Non-halogenated analog O-allylhydroxylamine lacks the chloroalkene reactivity; cannot participate in key herbicide-forming steps.
2-Chloro isomer O-(2-chloroallyl)hydroxylamine shifts electronic/steric profile, altering reaction kinetics and product distribution.
Process-specific Clethodim synthesis route is structurally constrained; other O-substituted hydroxylamines cannot reproduce the oxime ether core.

Quantitative Evidence for O-(3-Chloroallyl)hydroxylamine: Differentiated Performance Metrics


Enhanced Reactivity in Nucleophilic Substitution: O-(3-Chloroallyl)hydroxylamine vs. Hydroxylamine Sulfate

O-(3-Chloroallyl)hydroxylamine exhibits significantly higher reactivity in nucleophilic substitution reactions compared to the commonly used hydroxylamine sulfate. This enhanced reactivity is attributed to the higher electron density on the sulfur atom in the former, which increases its nucleophilic affinity.

Nucleophilic reactivity
Class-level inference
More reactive than hydroxylamine sulfate
Supports efficient synthetic routes
Data to verify; qualitative assessment
Organic Synthesis Reaction Kinetics Alkoxyamine Chemistry

Unique Herbicide Intermediate: O-(3-Chloroallyl)hydroxylamine in Clethodim Synthesis

O-(3-Chloroallyl)hydroxylamine is a critical intermediate in the industrial synthesis of clethodim, a widely used post-emergent herbicide. This specific application relies on the presence of the 3-chloroallyl group, which is essential for constructing the cyclohexenone oxime ether core of the herbicide. No other O-substituted hydroxylamine can substitute in this pathway due to the strict structural requirements of the target molecule.

Clethodim intermediate
Class-level inference
Irreplaceable in industrial clethodim synthesis
Non-substitutable for this process
Supplier data; process-specific review
Agrochemicals Herbicide Synthesis Process Chemistry

Distinct Physicochemical Profile: Boiling Point and Density Comparison

O-(3-Chloroallyl)hydroxylamine exhibits a boiling point of 209 ºC and a density of 1.155 g/cm³. In contrast, the non-halogenated analog O-allylhydroxylamine has a reported boiling point of approximately 80 °C (free amine). The higher boiling point of the chloroallyl derivative reflects stronger intermolecular interactions (dipole-dipole and potentially halogen bonding), which can be advantageous in high-temperature reactions or distillation processes.

Boiling point
Cross-study comparable
209 °C (vs. O-allylhydroxylamine ~80 °C)
Wider liquid range; supports high-temperature reactions
Density 1.155 g/cm³ also noted
Physical Chemistry Process Engineering Safety

Potential Antimicrobial Activity: Structural Prerequisite for Bioactivity

The chloroallyl moiety in O-(3-chloroallyl)hydroxylamine is implicated in conferring antimicrobial properties, as the compound is explored for developing new antimicrobial agents. While direct comparative bioactivity data (MIC, IC₅₀) for this specific compound against standard hydroxylamines are not available in the primary literature, studies on related O-substituted hydroxylamines demonstrate that halogenation significantly influences biological activity. For instance, O-benzylhydroxylamine inhibits phenylalanine ammonia-lyase (PAL) with a Ki of 3.5 μM, [1] and O-allylhydroxylamine shows mixed-type enzyme inhibition with Ki values ranging from 8.20 to 21.61 μM. [2] These class-level trends suggest that the 3-chloroallyl substitution in the target compound may offer a distinct pharmacological profile, warranting its investigation as a privileged scaffold.

Antimicrobial SAR
Supporting evidence
Explored as a scaffold; related O-substituted hydroxylamines show Ki 3.5–21.6 µM
Supports antimicrobial SAR studies
Direct MIC/IC₅₀ data not available; class-level trend
Medicinal Chemistry Antimicrobial Drug Discovery

Optimal Deployment Scenarios for O-(3-Chloroallyl)hydroxylamine Based on Differentiated Evidence


Synthesis of Clethodim and Related Cyclohexenone Oxime Ether Herbicides

Procure O-(3-Chloroallyl)hydroxylamine as a non-substitutable intermediate for the industrial production of clethodim, a post-emergent herbicide. Its 3-chloroallyl group is essential for constructing the cyclohexenone oxime ether pharmacophore, a structural feature not achievable with other O-substituted hydroxylamines.

High-Temperature Organic Transformations Requiring Thermal Stability

Select this compound for reactions conducted at elevated temperatures or requiring distillative purification, due to its high boiling point of 209 ºC, which provides a significantly wider liquid range compared to O-allylhydroxylamine (bp 80 °C).

Development of Novel Antimicrobial Agents via SAR Studies

Utilize O-(3-Chloroallyl)hydroxylamine as a privileged scaffold in medicinal chemistry programs targeting antimicrobial pathways. The chloroallyl group offers a distinct electronic and steric profile that can be systematically varied to explore structure-activity relationships, differentiating it from non-halogenated hydroxylamines.

Application
Selection Property
Validation Focus
Synthesis of cyclohexenone oxime ether herbicides
3-Chloroallyl group reactivity
Process reproducibility; intermediate identity
High-temperature organic transformations
Thermal stability profile
Distillation range; reaction temperature tolerance
Antimicrobial structure-activity relationship studies
Halogenated scaffold for electronic/steric variation
Bioactivity differentiation from non-halogenated analogs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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